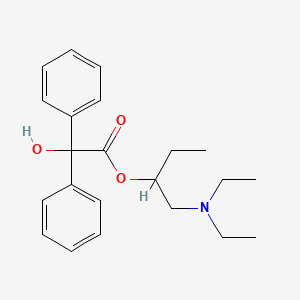![molecular formula C17H10OS B14162973 7h-Benzo[c]thioxanthen-7-one CAS No. 3604-44-2](/img/structure/B14162973.png)
7h-Benzo[c]thioxanthen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Benzo[c]thioxanthen-7-one is a chemical compound with the molecular formula C17H10OS and a molecular weight of 262.33 g/mol . It is known for its unique structure, which includes a fused benzothioxanthene ring system. This compound has a melting point of 196-197°C and a predicted boiling point of 462.1°C .
Méthodes De Préparation
The synthesis of 7H-Benzo[c]thioxanthen-7-one typically involves multi-step reactions. One common method includes the use of potassium carbonate, amyl alcohol, copper (II) acetate, and phosphorus (V) oxide in toluene . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
7H-Benzo[c]thioxanthen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in visible light-induced aerobic oxidative hydroxylation of boronic acids, where it acts as a metal-free catalyst . Common reagents used in these reactions include dimethyl carbonate as a green solvent . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
7H-Benzo[c]thioxanthen-7-one has several scientific research applications. It is used as a catalyst in green chemistry reactions, such as the oxidative hydroxylation of boronic acids . This compound’s unique properties make it valuable in synthetic applications, particularly in the development of environmentally friendly chemical processes.
Mécanisme D'action
The mechanism of action of 7H-Benzo[c]thioxanthen-7-one involves its role as a catalyst in various chemical reactions. It facilitates the oxidative hydroxylation of boronic acids by acting as a metal-free catalyst under visible light . The molecular targets and pathways involved in these reactions include the activation of oxygen and the subsequent formation of hydroxylated products.
Comparaison Avec Des Composés Similaires
7H-Benzo[c]thioxanthen-7-one can be compared to other benzothioxanthene derivatives. Similar compounds include 9-chloro-7-(3-dimethylaminopropyl)-7H-benzo[c]thioxanthen-7-ol and other benzothioxanthene analogues . These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its ability to act as a metal-free catalyst in green chemistry applications, which sets it apart from other related compounds.
Propriétés
Numéro CAS |
3604-44-2 |
|---|---|
Formule moléculaire |
C17H10OS |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
benzo[c]thioxanthen-7-one |
InChI |
InChI=1S/C17H10OS/c18-16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H |
Clé InChI |
XKMLABXCQMJTGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)
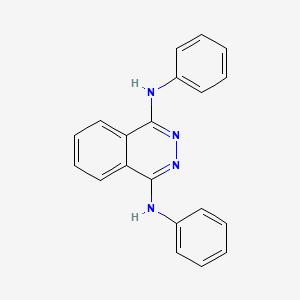

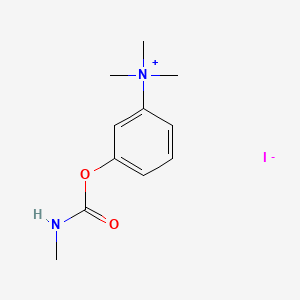
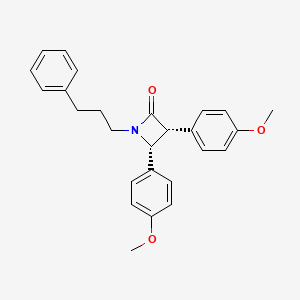
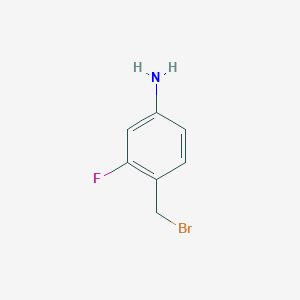

![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)

![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)
![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)
